
1,2-Cyclohexanediamine, 4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, 4-ethyl-: is an organic compound that belongs to the class of cyclohexanediamines It is characterized by a cyclohexane ring with two amino groups (-NH2) attached to the first and second carbon atoms, and an ethyl group (-C2H5) attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, 4-ethyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-ethyl-1,2-cyclohexanedione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Another method involves the reductive amination of 4-ethylcyclohexanone with ammonia (NH3) in the presence of a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of 1,2-Cyclohexanediamine, 4-ethyl- typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation units allows for efficient and scalable production. Catalysts such as Raney nickel (Ni) or platinum (Pt) are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, 4-ethyl- undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Cyclohexylamine derivatives
Substitution: N-alkylated derivatives
Scientific Research Applications
1,2-Cyclohexanediamine, 4-ethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, 4-ethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Cyclohexanediamine, 4-ethyl- can be compared with other similar compounds to highlight its uniqueness:
1,2-Cyclohexanediamine: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
1,4-Cyclohexanediamine: Has amino groups on the first and fourth carbon atoms, leading to different spatial arrangement and properties.
4-Ethylcyclohexanone: Contains a ketone group instead of amino groups, resulting in different chemical behavior and applications.
These comparisons illustrate the unique structural features and properties of 1,2-Cyclohexanediamine, 4-ethyl-, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
91301-62-1 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-ethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-2-6-3-4-7(9)8(10)5-6/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
FQXNPLMUQMVWPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(C(C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


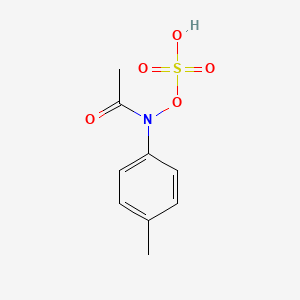
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
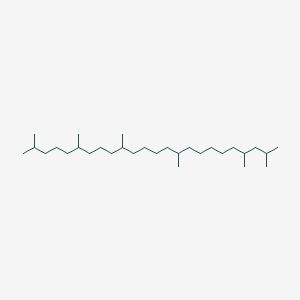
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
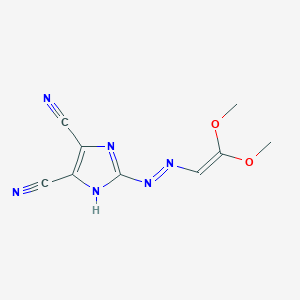
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
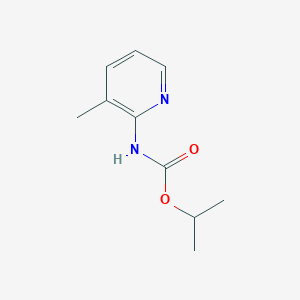
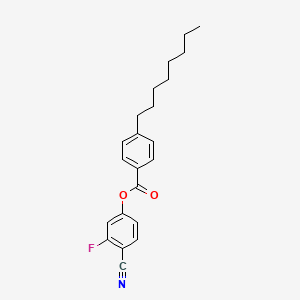
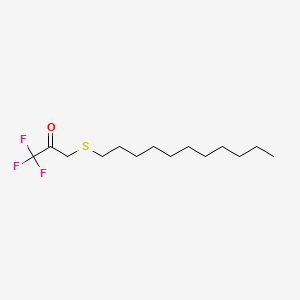

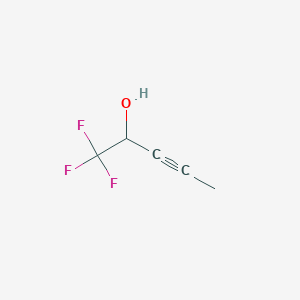
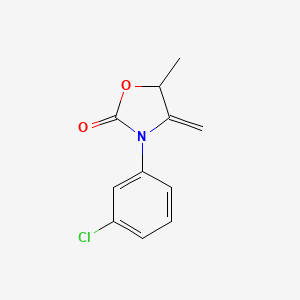
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
